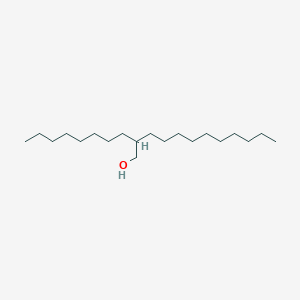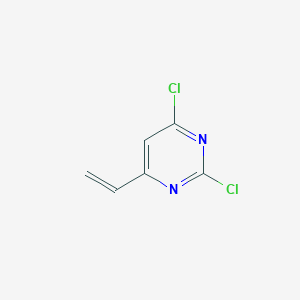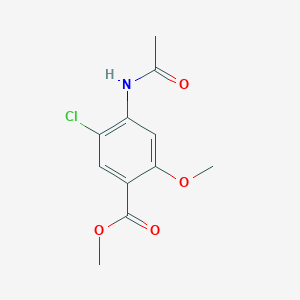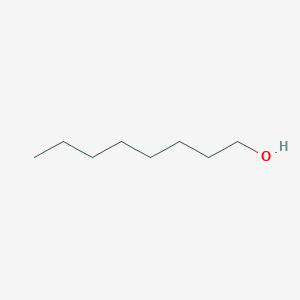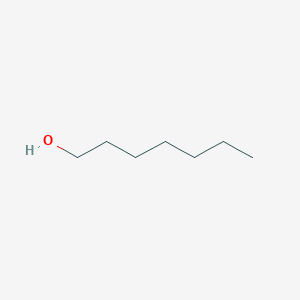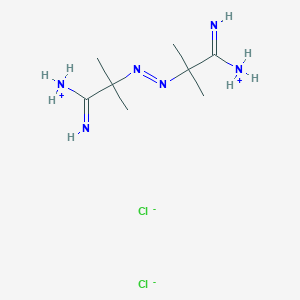
2,2'-偶氮双(2-甲基丙酰胺)二盐酸盐
描述
2,2'-Azobis(2-methylpropionamidine) dihydrochloride is a chemical compound widely studied for its various applications and characteristics. It's known for being a radical initiator in polymerization processes due to its ability to decompose and generate free radicals under certain conditions.
Synthesis Analysis
The synthesis of 2,2'-Azobis(2-methylpropionamidine) dihydrochloride involves azobisisobutyronitrile (AIBN) as the primary material through the Pinner reaction. Optimal conditions have been determined for its preparation, with a notable yield and purity achieved under specific conditions of temperature and reaction time (Liu Xiao‐fang, 2010).
Molecular Structure Analysis
While direct molecular structure analysis specific to 2,2'-Azobis(2-methylpropionamidine) dihydrochloride is not provided in the found research, its characterization often involves infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity after synthesis.
Chemical Reactions and Properties
This compound is highly reactive and undergoes decomposition to generate radical species, a process extensively analyzed using thermal and kinetic studies to understand its behavior and potential hazards. It's characterized by a high exothermicity and poses thermal hazards due to its decomposition kinetics, which have been modeled to evaluate safety in storage and transportation (Hua-bo Li et al., 2020).
Physical Properties Analysis
The physical properties, including the decomposition kinetics and thermal hazards of 2,2'-Azobis(2-methylpropionamidine) dihydrochloride, have been thoroughly studied. Experiments and simulations provide insights into its stability, decomposition temperature, and related safety parameters (Hua-bo Li et al., 2020).
科学研究应用
Application in Food Science
- Specific Scientific Field: Food Science
- Summary of the Application: “2,2’-Azobis(2-methylpropionamidine) dihydrochloride” (AAPH) is used in the study of the biochemical properties and gel-forming capacity of duck myofibrillar proteins .
- Methods of Application or Experimental Procedures: Duck myofibrillar proteins were extracted and treated with different concentrations of AAPH solutions (0, 1, 3, 5, 10 mmol/L). The treated proteins were then analyzed for carbonyl content, dynamic rheology, protein profiles, and gel-forming properties (color, water holding capacity, gel strength, and microstructure) .
Application in Polymer Science
- Specific Scientific Field: Polymer Science
- Summary of the Application: AAPH is used as a free radical initiator and a polymerization initiator for acrylic, vinyl, and allyl monomers .
- Methods of Application or Experimental Procedures: AAPH undergoes first-order decomposition to a cationic radical. It decomposes on exposure to UV and is compatible with cationic surfactants. The decomposition rate is pH dependent .
- Results or Outcomes: AAPH is used in the production of various polymers due to its stable thermal performance and its ability to be evenly dispersed in an aqueous solution .
Application in Biochemical Research
- Specific Scientific Field: Biochemical Research
- Summary of the Application: AAPH generates alkylperoxyl radicals upon degradation, which preferentially oxidize their main targets, tryptophan, cysteine, methionine, tyrosine, and to a lesser extent .
- Methods of Application or Experimental Procedures: AAPH is used in biochemical research to study the effects of oxidation on various biological molecules .
- Results or Outcomes: The study of AAPH-mediated oxidation can provide insights into the effects of oxidative stress on biological systems .
Application in Polymer Science
- Specific Scientific Field: Polymer Science
- Summary of the Application: AAPH is used as a free radical initiator and a polymerization initiator for acrylic, vinyl and allyl monomers .
- Methods of Application or Experimental Procedures: AAPH undergoes first order decomposition to a cationic radical. It decomposes on exposure to UV. Compatible with cationic surfactants. Decomposition rate is pH dependent .
- Results or Outcomes: AAPH is used in the production of various polymers due to its stable thermal performance and its ability to be evenly dispersed in an aqueous solution .
Application in Biochemical Research
- Specific Scientific Field: Biochemical Research
- Summary of the Application: AAPH generates alkylperoxyl radicals upon degradation, which preferentially oxidize their main targets, tryptophan, cysteine, methionine, tyrosine and, to a lesser extent .
- Methods of Application or Experimental Procedures: AAPH is used in biochemical research to study the effects of oxidation on various biological molecules .
- Results or Outcomes: The study of AAPH-mediated oxidation can provide insights into the effects of oxidative stress on biological systems .
安全和危害
未来方向
The compound is used in a variety of polymerization applications and can be expected to have a wide range of uses in the future. It is uniquely characterized by the amidine group which is cationic. Cationic emulsions, latex, etc. can be synthesized easily and in a stable manner, therefore an excellent effect can be expected for emulsion polymerization of synthetic rubber, adhesives, etc .
属性
IUPAC Name |
2-[(1-amino-1-imino-2-methylpropan-2-yl)diazenyl]-2-methylpropanimidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N6.2ClH/c1-7(2,5(9)10)13-14-8(3,4)6(11)12;;/h1-4H3,(H3,9,10)(H3,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEKPEMOWBOYRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=N)N)N=NC(C)(C)C(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13217-66-8 (Parent) | |
| Record name | 2,2'-Azobis(2-amidinopropane) diHCl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002997924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3049756 | |
| Record name | 2,2'-Azobis(2-amidinopropane) dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
| Record name | Propanimidamide, 2,2'-(1,2-diazenediyl)bis[2-methyl-, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2,2'-Azobis(2-methylpropionamidine) dihydrochloride | |
CAS RN |
2997-92-4 | |
| Record name | 2,2'-Azobis(2-amidinopropane) diHCl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002997924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanimidamide, 2,2'-(1,2-diazenediyl)bis[2-methyl-, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-Azobis(2-amidinopropane) dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-azobis[2-methylpropionamidine] dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.155 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-AZOBIS(2-METHYLPROPANIMIDAMIDE) DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7381JDR72F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(4-Methoxyphenoxy)methyl]prop-2-enoic acid](/img/structure/B41223.png)



